1-Methyl-3-(piperidin-4-yl)-1H-indole is a compound that belongs to the class of indole derivatives, which are significant in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine ring attached to the indole structure, which enhances its biological activity and potential applications in pharmaceuticals.
The compound can be synthesized from commercially available precursors. The synthesis typically involves the reaction of 1-methylindole with piperidin-4-one under acidic conditions, facilitating cyclization to yield the desired product. Various synthetic methods have been documented in scientific literature, showcasing its versatility in organic synthesis .
1-Methyl-3-(piperidin-4-yl)-1H-indole is classified as an organic compound and falls under the category of heterocyclic compounds due to its indole structure. It is also categorized as an amine because of the piperidine moiety. The compound is recognized for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules .
The synthesis of 1-Methyl-3-(piperidin-4-yl)-1H-indole can be achieved through several methods:
The reactions are typically conducted under controlled conditions to optimize yield and purity. Techniques such as column chromatography are employed for purification of the final product, and characterization is done using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
The molecular formula for 1-Methyl-3-(piperidin-4-yl)-1H-indole is , with a molecular weight of approximately 216.33 g/mol. The structural representation includes an indole core with a methyl group at position 1 and a piperidine ring at position 3.
1-Methyl-3-(piperidin-4-yl)-1H-indole undergoes various chemical reactions:
The conditions for these reactions vary; for instance:
The mechanism of action for 1-Methyl-3-(piperidin-4-yl)-1H-indole primarily involves interactions with biological targets, potentially influencing neurotransmitter systems due to its structural similarity to known psychoactive compounds. The presence of both indole and piperidine rings allows it to modulate receptor activities, particularly in neurological pathways.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions (e.g., strong acids or bases). Its reactivity profile makes it suitable for further derivatization in synthetic applications .
1-Methyl-3-(piperidin-4-yl)-1H-indole has several scientific applications:
Chiral auxiliaries enable asymmetric induction during the formation of the stereogenic center at the piperidinyl C1 position. (S)-2-(4-Toluenesulfonyloxy)-phenylacetamide ((S)-II) has been successfully employed as a transient directing group for diastereoselective N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole precursors. This method yields separable diastereomers (3R,2R) and (3S,2R) with diastereomeric ratios (dr) exceeding 4:1 under optimized conditions [2].
The reaction proceeds via kinetically controlled alkylation, where the bulky tosyl group creates a chiral environment that favors nucleophilic attack from the less hindered face of the piperidine ring. Subsequent deprotection-hydrogenolysis with Pd/C under hydrogen atmosphere cleaves the chiral auxiliary, yielding enantiomerically enriched 1-substituted-3-(piperidin-4-yl)-1H-indoles. For 5-methoxy substituted derivatives, this approach achieves enantiomeric excess (ee) >95% after crystallization [2].
Table 1: Performance of Chiral Auxiliaries in Diastereoselective Synthesis
Chiral Auxiliary | Target Compound | dr | Yield (%) | Final ee (%) | |
---|---|---|---|---|---|
(S)-II | (R)-5-MeO-3-(piperidin-4-yl)-1H-indole | 4:1 | 61 | >95 | |
(R)-Phenylacetic acid methyl ester | (3S,2S)-Methyl-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenylacetate | 3.5:1 | 78 | 89 | |
Enzymatic resolution | (1S)-1-tert-butyl-THβC | - | 42 | 99 | [6] |
Enzymatic catalysis using lipase B from Candida antarctica (CAL-B) provides an alternative approach. This biocatalyst resolves racemic 1-tert-butyl-4,9-dihydro-3H-pyrido[3,4-b]indole through enantioselective acetylation, yielding (1S)-1-tert-butyl-THβC with 99% ee and 42% yield after hydrolysis. The unmatched enantioselectivity (E > 200) stems from the enzyme’s precise binding pocket discrimination between enantiomers [6].
Regioselective N-alkylation at the indole nitrogen precedes piperidine ring formation. Classical SN2 reactions employ methyl iodide in the presence of strong bases (NaH/DMF) to generate 1-methylindole intermediates at 0°C, achieving near-quantitative methylation while avoiding quaternary ammonium salt formation [4]. For advanced intermediates, nickel-catalyzed C–C coupling offers a modern alternative. N-Vinylindoles undergo enantioselective hydroarylation with aryl bromides using NiCl₂·DME/(S,S)-diphenyl-Box ligand and diethoxy-methylsilane at 40°C. This method delivers branched N-alkylindoles in 41–91% yield and 84–97% ee, with excellent functional group tolerance including ketones, aldehydes, and boronic esters [7].
Key limitations include the requirement for C3-unsubstituted indoles to prevent steric interference and the sensitivity to alkene geometry. (Z)-N-alkenyl indoles exhibit higher reactivity and enantioselectivity (87% ee) compared to their (E)-isomers (84% ee) due to reduced isomerization during the catalytic cycle [7]. For lasmiditan synthesis (a related compound), Grignard addition to 1-methyl-3-(piperidin-4-carbonyl)-indole followed by deoxygenative reduction with triethylsilane and trifluoroacetic acid installs the benzylic alcohol moiety [1].
Chromatographic separation remains indispensable for accessing both enantiomers of 1-methyl-3-(piperidin-4-yl)-1H-indole derivatives. Semi-preparative HPLC using chiral stationary phases (CSPs) such as amylose tris(3,5-dimethylphenylcarbamate) resolves diastereomeric mixtures generated via chiral auxiliary approaches. The (3R,2S) and (3S,2S) diastereomers of methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate show baseline separation under normal-phase conditions (hexane:ethanol:diethylamine, 90:10:0.1 v/v/v), enabling milligram-to-gram scale isolation with >99% de [2].
Racemic conglomerate crystallization provides a non-chromatographic resolution pathway. Unsubstituted 3-(piperidin-3-yl)-1H-indole racemate spontaneously separates into homoenantiomeric crystals when crystallized from methanol, as confirmed by single-crystal X-ray diffraction. This behavior allows manual separation of (R)- and (S)-enantiomers, though the method is impractical for 5-substituted derivatives which form true racemates crystallizing in centrosymmetric space groups [2] [6].
Catalytic hydrogenolysis serves dual purposes: deprotection of N-benzyl intermediates and enantioselective reduction. Transfer hydrogenation with ammonium formate/Pd(OH)₂/C cleaves the N-benzyl group from chiral 1-benzyl-3-(piperidin-4-yl)-1H-indoles without racemization, yielding enantiopure (>99% ee) primary amines in 85–92% yield [2]. For carbonyl intermediates like (6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone, asymmetric hydrogenation with Ru-(S)-BINAP catalyst reduces the pyridine ring to piperidine with 95% ee [1].
Critical parameters include:
Table 2: Hydrogenolysis Conditions for Enantiopure Derivatives
Substrate | Catalyst System | Conditions | Product | Yield (%) | ee (%) | |
---|---|---|---|---|---|---|
N-Benzyl-3-(piperidin-4-yl)-1H-indole | Pd(OH)₂/C, HCO₂NH₄ | MeOH, 25°C, 12 h | 3-(Piperidin-4-yl)-1H-indole | 92 | >99 | |
(6-Aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone | Ru-(S)-BINAP, H₂ (50 psi) | iPrOH, 50°C, 24 h | Lasmiditan intermediate | 78 | 95 | [1] |
1-tert-Butoxycarbonyl-THβC | Pd/C, H₂ (60 psi) | EtOH, 40°C, 8 h | Deprotected THβC | 95 | 100 | [6] |
Copper-oxide-mediated hydrogenolysis enables dehalogenation of 6-bromo derivatives, as demonstrated in lasmiditan synthesis where Cu₂O in ethanol at 80°C removes bromine without affecting the indole ring or stereogenic centers [1].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0